

An In-Depth Technical Guide to Vernolate: Chemical Structure, Properties, and Methodologies

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Compound of Interest

Compound Name: Vernolate

Cat. No.: B132429

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thiocarbamate herbicide **vernolate**. It details its chemical structure, physicochemical properties, toxicological profile, and mechanism of action. This document also collates available information on its metabolism and applications in agriculture. A key feature of this guide is the inclusion of generalized experimental protocols for the analysis of **vernolate** in environmental matrices and for the evaluation of its herbicidal efficacy, providing a foundational framework for researchers in the field.

Chemical Identity and Structure

Vernolate is the common name for S-propyl dipropylcarbamothioate, a selective soil-incorporated herbicide.^[1] Its chemical identity is defined by the following identifiers:

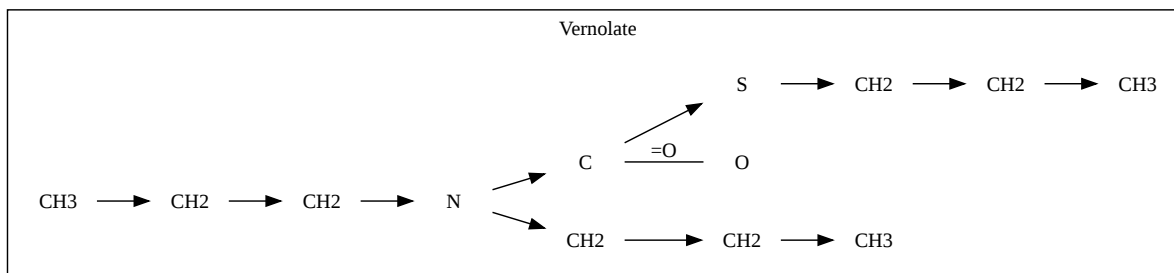
- IUPAC Name: S-propyl N,N-dipropylcarbamothioate^[2]
- CAS Number: 1929-77-7^[1]
- Molecular Formula: C₁₀H₂₁NOS^[2]

- Molecular Weight: 203.35 g/mol [2]

Table 1: Chemical Identifiers for **Vernolate**

Identifier	Value	Reference
IUPAC Name	S-propyl N,N-dipropylcarbamothioate	[2]
CAS Number	1929-77-7	[1]
Molecular Formula	C ₁₀ H ₂₁ NOS	[2]
Molecular Weight	203.35 g/mol	[2]

Below is a 2D representation of the chemical structure of **vernolate**.



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Figure 1: Chemical Structure of **Vernolate**

Physicochemical Properties

Vernolate is a clear amber liquid with a slight aromatic odor.[3][4] Its physical and chemical properties are summarized in the table below.

Table 2: Physicochemical Properties of **Vernolate**

Property	Value	Reference
Physical State	Liquid	[3]
Color	Amber	[4]
Odor	Slight aromatic	[3]
Boiling Point	149-150 °C at 30 mmHg	[3]
Density	0.954 g/cm ³ at 20 °C	[4]
Water Solubility	90 - 107 mg/L at 20-21 °C	[4][5]
Vapor Pressure	1.39 Pa at 25 °C	[5]
logP (Octanol-Water Partition Coefficient)	3.84	[5]
pKa	-1.19 (Predicted)	[4]

Toxicological Profile

Vernolate is classified as a slightly toxic compound.[5] The following table summarizes key toxicological data.

Table 3: Toxicological Data for **Vernolate**

Test	Species	Route	Value	Reference
Acute Oral LD ₅₀	Rat	Oral	1200 - 1900 mg/kg	[5]
Acute Dermal LD ₅₀	Rabbit	Dermal	>1955 mg/kg	[5]
Avian Acute Oral LC ₅₀	Bobwhite Quail	Oral (7-day feed)	12,000 ppm	[5]
Aquatic LC ₅₀ (96-hour)	Rainbow Trout	-	4.3 - 9.6 mg/L	[5]
Aquatic LC ₅₀ (96-hour)	Mosquito Fish	-	14.5 ppm	[5]

Mechanism of Action and Metabolism

Mechanism of Action

The precise mechanism of action of **vernolate** is not fully elucidated. However, it is known to be a selective soil-incorporated herbicide that is toxic to germinating broadleaf and grassy weeds.[5] It is absorbed by the roots and translocated to the stems and leaves, where it inhibits growth in the meristematic regions of grass leaves.[3][5] Some evidence suggests that thiocarbamate herbicides like **vernolate** may inhibit the synthesis of ribonucleic acid (RNA) and protein in susceptible plants.[4] In mammals, it has been reported that **vernolate** and other thiocarbamates can inhibit the low Km aldehyde dehydrogenase (ALDH2) in rat liver, likely via their sulfoxide metabolites.[3]

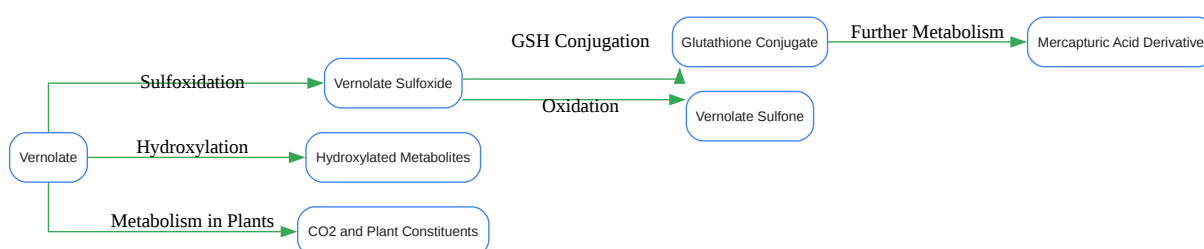
Metabolism

Vernolate is metabolized in both plants and animals. In plants such as soybeans and peanuts, it is readily absorbed and rapidly metabolized to carbon dioxide and naturally occurring plant constituents.[5]

In mammals, the metabolism of thiocarbamates like **vernolate** proceeds through two primary pathways:

- **Sulfoxidation and Glutathione Conjugation:** The sulfur atom is oxidized to a sulfoxide, which is then conjugated with glutathione. This conjugate is further metabolized to a mercapturic acid derivative and excreted.[3]
- **Oxidation and Hydroxylation:** The sulfoxide can be further oxidized to a sulfone, or the molecule can undergo hydroxylation, leading to compounds that enter the general carbon metabolic pool.[3]

The metabolic pathway of **vernolate** can be visualized as follows:



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Figure 2: Proposed Metabolic Pathway of **Vernolate**

Applications

Vernolate is used as a selective, soil-incorporated herbicide to control annual grasses and some broadleaf weeds in various crops.[5] Its primary applications include:

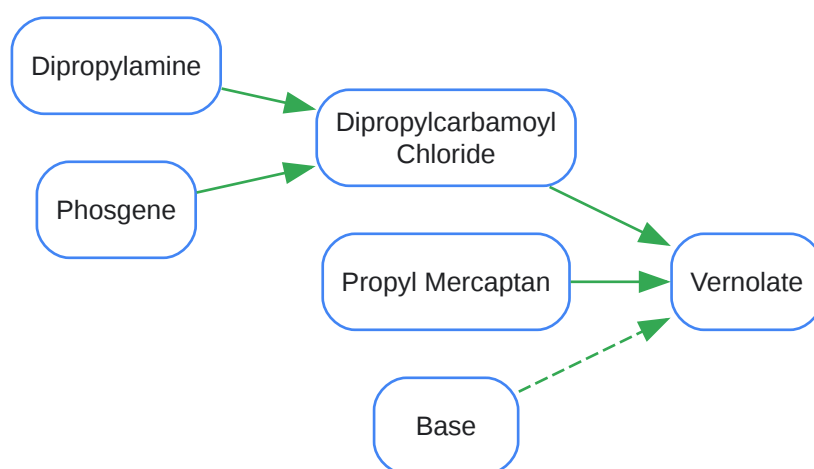
- Soybeans
- Peanuts
- Sweet potatoes
- Tobacco

Experimental Protocols

This section provides generalized experimental protocols for the analysis of **vernolate** and the evaluation of its herbicidal efficacy. These are intended as a starting point for researchers, and specific parameters may need to be optimized for individual experimental conditions.

Synthesis of Vernolate (Conceptual)

A detailed experimental protocol for the synthesis of **vernolate** is not readily available in the public domain. However, the general synthetic route involves the reaction of dipropylcarbamoyl chloride with propyl mercaptan.



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Figure 3: Conceptual Synthesis of **Vernolate**

Analytical Method for Vernolate in Soil by GC-MS (General Protocol)

This protocol outlines a general procedure for the extraction and analysis of **vernolate** from soil samples using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation and Extraction:

- Weigh 10 g of a homogenized soil sample into a centrifuge tube.
- Add 20 mL of acetonitrile and shake vigorously for 1 hour.

- Centrifuge the sample at 4000 rpm for 5 minutes.
- Transfer the supernatant to a clean tube.
- Add 5 g of sodium chloride to the supernatant, vortex, and allow the layers to separate.
- Collect the upper acetonitrile layer and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in a suitable solvent (e.g., ethyl acetate:acetone 49:1 v/v) for GC-MS analysis.^[2]

2. GC-MS Instrumental Conditions (Typical):

- Gas Chromatograph: Agilent 7890A or equivalent.
- Column: Restek RTX-VMS or Agilent DB-624 (30 m x 0.25 mm ID, 1.4 µm film thickness).
- Carrier Gas: Helium.
- Inlet Temperature: 240 °C.
- Oven Program: Initial temperature of 40°C, hold for 2 minutes, ramp to 280°C at 10°C/min, hold for 5 minutes.
- Mass Spectrometer: Agilent 5977 or equivalent.
- Ionization Mode: Electron Ionization (EI).
- Scan Range: 35-300 amu.

Analytical Method for Vernolate in Water by LC-MS/MS (General Protocol)

This protocol provides a general method for the analysis of **vernolate** in water samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

1. Sample Preparation (Solid Phase Extraction - SPE):

- Filter the water sample through a 0.7- μ m glass fiber filter.
- Pass 1 L of the filtered water through a C18 SPE cartridge at a flow rate of 20 mL/min.
- Elute the cartridge with methanol followed by a mixture of dichloromethane and methanol.
- Evaporate the eluate to near dryness and reconstitute in a mobile phase-compatible solvent.
[\[1\]](#)

2. LC-MS/MS Instrumental Conditions (Typical):

- Liquid Chromatograph: Agilent 1200 series or equivalent.
- Column: ZORBAX Extend-C18 (2.1 mm x 100 mm, 1.8 μ m).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: Acetonitrile.
- Gradient: Start with a low percentage of B, and gradually increase to elute the analyte.
- Mass Spectrometer: Agilent 6410 Triple Quadrupole or equivalent.
- Ionization Mode: Electrospray Ionization (ESI), positive mode.
- Detection Mode: Multiple Reaction Monitoring (MRM).

Herbicide Efficacy Evaluation (General Protocol)

This protocol describes a general procedure for evaluating the efficacy of **vernolate** on target weed species in a greenhouse setting.

1. Plant Material and Growth Conditions:

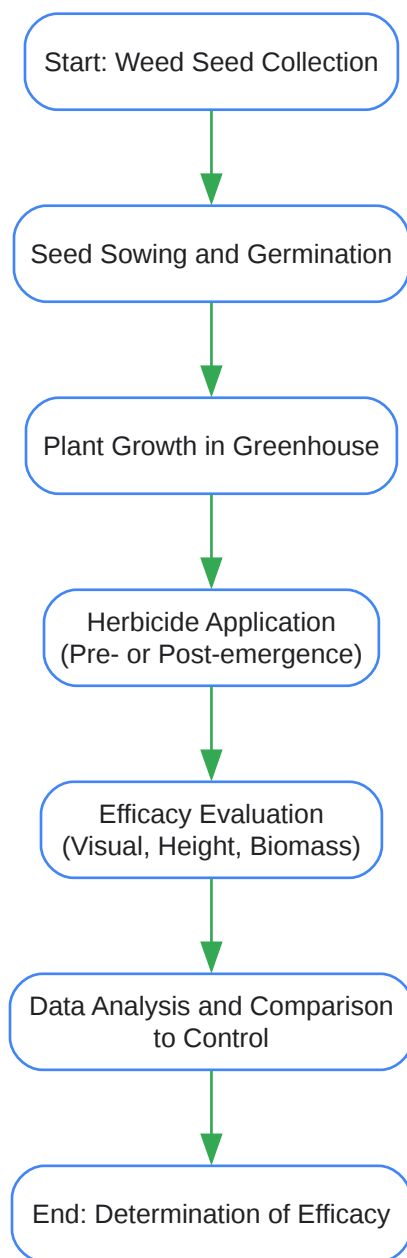
- Collect seeds of the target weed species.
- Sow the seeds in pots containing a suitable soil mix.
- Grow the plants in a greenhouse under controlled conditions (temperature, light, humidity).

2. Herbicide Application:

- Apply **vernolate** to the soil surface (pre-emergence) or to the foliage of young plants (post-emergence) at various concentrations.
- Use a precision bench sprayer to ensure uniform application.

3. Data Collection and Analysis:

- Assess weed control at regular intervals (e.g., 7, 14, and 21 days after treatment).
- Evaluate parameters such as percent weed control (visual rating), plant height, and biomass (fresh and dry weight).
- Compare the results to untreated control plants.



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